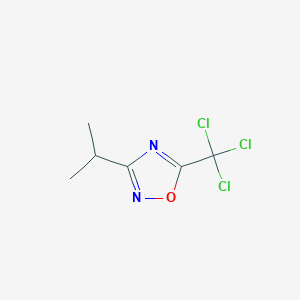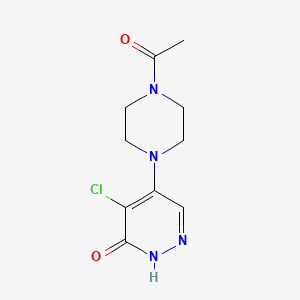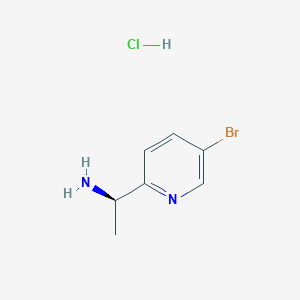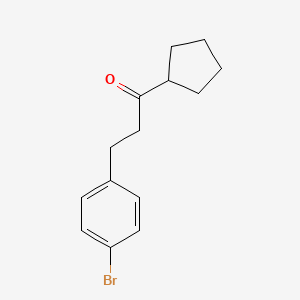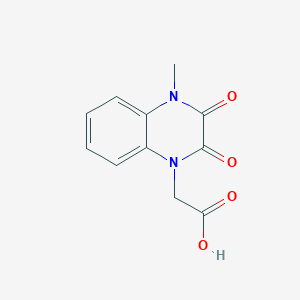
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine, also known as CTPB-TFMP, is a synthetic compound that has been studied extensively for its potential use in a range of scientific and medical applications. CTPB-TFMP has been shown to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments and other applications.
Scientific Research Applications
Environmental Impact and Alternatives to Persistent Pollutants
Research on per- and polyfluoroalkyl substances (PFASs), which share structural elements with the compound of interest, has been significant due to their environmental persistence and potential health risks. Alternatives to PFASs have been studied for their distribution, environmental fate, and health risks. For example, hexafluoropropylene oxide dimer acid (HFPO-DA) and related compounds have been identified as dominant pollutants. These studies highlight the need for environmentally safer compounds that can replace harmful PFASs while maintaining industrial and consumer product performance (Yu Wang et al., 2019).
Chemical Properties and Applications in Chemosensing
Pyridine derivatives, which include the structural core of the compound , are critical in various fields including medicinal chemistry and chemosensing. These compounds have been utilized as effective chemosensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various species. The versatility of pyridine derivatives underscores the potential applications of "6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine" in developing new chemosensing materials and pharmaceuticals (Gitanjali Jindal & N. Kaur, 2021).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, pyridine and its derivatives play a vital role due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The structural flexibility of pyridine cores allows for the synthesis of compounds with significant pharmacological potential. This suggests that "this compound" could be a candidate for developing new therapeutic agents with optimized biological activity (Gasem Mohammad Abu-Taweel et al., 2022).
Properties
IUPAC Name |
tert-butyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-9-10(15(17,18)19)8-11(16)20-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYDLXQQUTXTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


